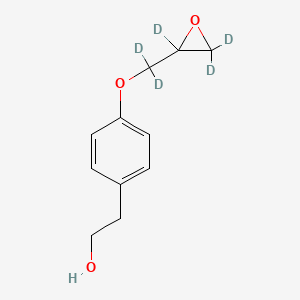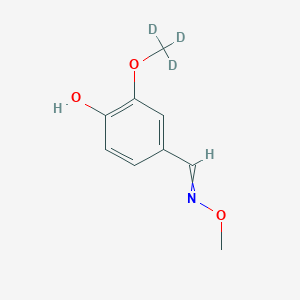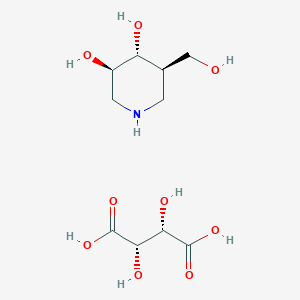
Isofagomine D-Tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isofagomine D-Tartrate is a competitive inhibitor of human lysosomal β-glucosidase . It interacts with the catalytic pocket of β-glucosidase, acting as a chemical chaperone that increases the amount of β-glucosidase by stabilizing and/or promoting the folding of the enzyme . It has been shown to increase lysosomal β-glucosidase activity by 2- to 3-fold in mutant N370S Gaucher fibroblasts .
Synthesis Analysis
The synthesis of Isofagomine D-Tartrate has been demonstrated in the context of the synthesis of D- as well as L-glucose type iminosugars (isofagomines) .Molecular Structure Analysis
The molecular formula of Isofagomine D-Tartrate is C10H19NO9 . Its average mass is 297.259 Da and its monoisotopic mass is 297.105988 Da .Chemical Reactions Analysis
Isofagomine D-Tartrate interacts with the catalytic pocket of β-glucosidase, acting as a chemical chaperone that increases the amount of β-glucosidase by stabilizing and/or promoting the folding of the enzyme .Physical And Chemical Properties Analysis
Isofagomine D-Tartrate has a molecular formula of C6H13NO3 • C4H6O6 and a formula weight of 297.3 . It is soluble in DMSO: 2 mg/ml and PBS (pH 7.2): 5 mg/ml .Wissenschaftliche Forschungsanwendungen
Isofagomine D-Tartrate: A Comprehensive Analysis of Scientific Research Applications
Gaucher Disease Treatment: Isofagomine D-Tartrate has been identified as a potential treatment for Gaucher disease, a lysosomal storage disorder characterized by a substantial deficiency of β-glucosidase. It acts as a chemical chaperone, increasing the amount of β-glucosidase by stabilizing and promoting the folding of the enzyme, which is crucial for the breakdown of glucocerebroside into glucose and ceramide .
Parkinsonism Risk Factor: Recent studies have explored the role of Isofagomine D-Tartrate in the context of parkinsonism. The compound’s ability to increase lysosomal β-glucosidase activity may influence the risk factors associated with Parkinson’s disease, providing a new avenue for research into its pathogenesis and potential treatments .
Lysosomal β-Glucosidase Stabilization: As a competitive inhibitor of human lysosomal β-glucosidase, Isofagomine D-Tartrate interacts with the catalytic pocket of the enzyme, acting as a stabilizer. This interaction promotes proper folding and increases enzyme activity, which is beneficial for cells with mutant forms of β-glucosidase .
Enhancement of Mutant Enzyme Activity: Isofagomine D-Tartrate has shown efficacy in increasing lysosomal β-glucosidase activity by 2- to 3-fold in mutant N370S Gaucher fibroblasts. This suggests its potential application in enhancing the activity of other mutant enzymes that may be implicated in various lysosomal storage disorders .
Chemical Chaperone Therapy: The compound’s role as a chemical chaperone offers a therapeutic strategy for diseases caused by misfolded enzymes. By promoting correct folding and stabilization, Isofagomine D-Tartrate can potentially improve enzyme function in several genetic disorders where enzyme misfolding is a contributing factor .
Potential Applications in Neurodegenerative Diseases: Given its impact on lysosomal enzymes, there is potential for Isofagomine D-Tartrate to be used in research into neurodegenerative diseases where lysosomal dysfunction plays a role, such as Alzheimer’s and Huntington’s diseases .
Safety And Hazards
Zukünftige Richtungen
Isofagomine D-Tartrate has been studied in the context of Gaucher disease, a lysosomal storage disorder resulting from substantial deficiency of β-glucosidase and recently identified as a parkinsonism risk factor . It has also been shown to inhibit multiple TcdB variants and protect mice from Clostridioides difficile induced mortality . These findings suggest potential future directions for the use of Isofagomine D-Tartrate in therapeutic applications.
Eigenschaften
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBPPCHRAVUQMC-AWUBODBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80919444 |
Source


|
| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isofagomine D-Tartrate | |
CAS RN |
919364-56-0 |
Source


|
| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of Isofagomine D-Tartrate in the study on Rottlerin's effects on lipid metabolism?
A: Isofagomine D-Tartrate served as a crucial tool to investigate the mechanism behind Rottlerin's influence on lipid reduction within cells []. This compound acts as a potent inhibitor of β-glucosidase, an enzyme involved in the breakdown of specific lipids called glycosphingolipids.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

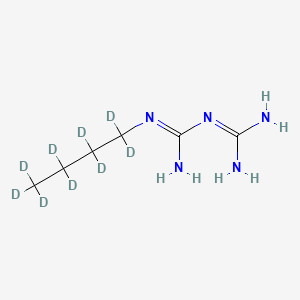
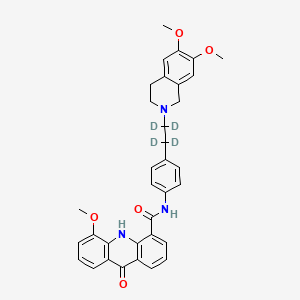
![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)
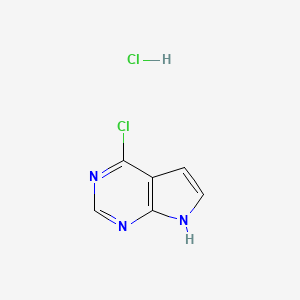
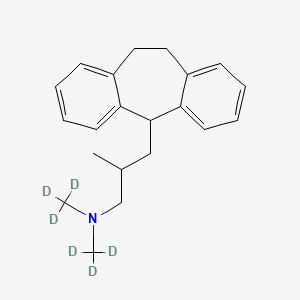
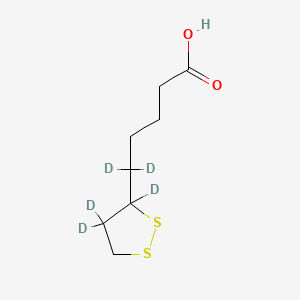
![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)
![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)

